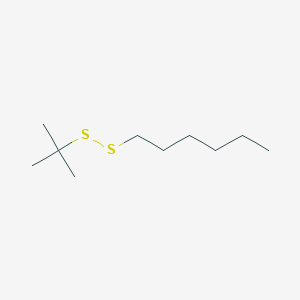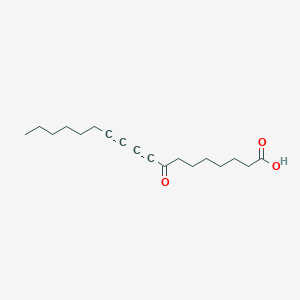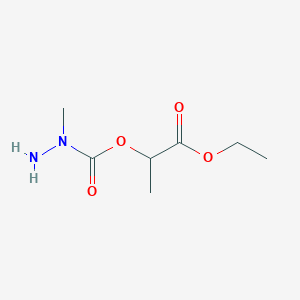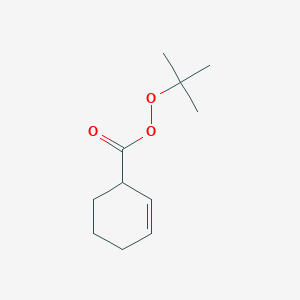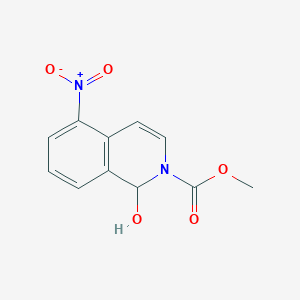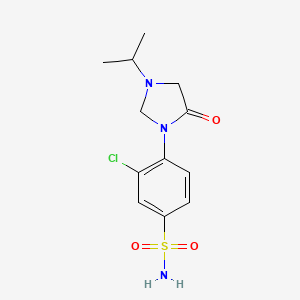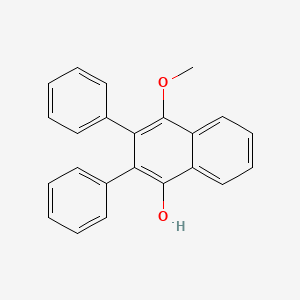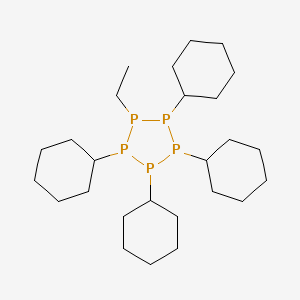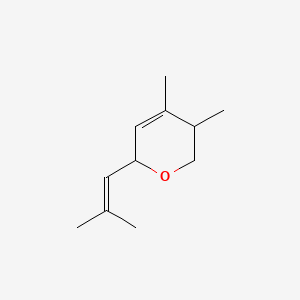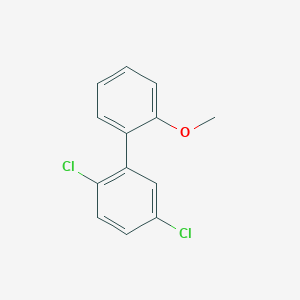
2,5-Dichloro-2'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-2’-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds are known for their chemical stability and resistance to heat, which made them useful in various industrial applications. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-2’-methoxy-1,1’-biphenyl typically involves nucleophilic aromatic substitution reactions. One common method starts with commercially available fluoroarenes, which undergo nucleophilic aromatic substitution with sodium methoxide to yield methoxylated products. This reaction provides good to excellent yields .
Another approach involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids. This method has been used to synthesize various methoxylated derivatives of PCBs .
Industrial Production Methods
Industrial production methods for biphenyl derivatives often involve large-scale reactions such as the Wurtz–Fittig reaction, Ullmann reaction, and Suzuki–Miyaura coupling. These methods are scalable and can produce significant quantities of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-2’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitro compounds, and sulfonic acids.
Nucleophilic Aromatic Substitution: Sodium methoxide is a common nucleophile, and the reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated biphenyl derivatives, while nucleophilic aromatic substitution with methoxide can yield methoxylated biphenyl derivatives .
Scientific Research Applications
2,5-Dichloro-2’-methoxy-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: PCBs, including 2,5-Dichloro-2’-methoxy-1,1’-biphenyl, are studied for their effects on biological systems.
Medicine: Research into the toxicological effects of PCBs has led to a better understanding of their impact on human health.
Industry: Although the production of PCBs is restricted, they are still used in closed applications such as transformers and capacitors.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-2’-methoxy-1,1’-biphenyl involves its interaction with biological molecules. PCBs are known to be metabolized by cytochrome P450 enzymes to hydroxylated PCBs (OH-PCBs). These metabolites can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl
- 3’,5-Dichloro-2,3-dimethoxy-1,1’-biphenyl
- 2,2’-Dichloro-1,1’-biphenyl
Uniqueness
2,5-Dichloro-2’-methoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the biphenyl scaffold influences its interactions with enzymes and receptors, making it a valuable compound for studying the structure-activity relationships of PCBs .
Properties
CAS No. |
64578-15-0 |
|---|---|
Molecular Formula |
C13H10Cl2O |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
1,4-dichloro-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10Cl2O/c1-16-13-5-3-2-4-10(13)11-8-9(14)6-7-12(11)15/h2-8H,1H3 |
InChI Key |
KQYNLGWYAAWZBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


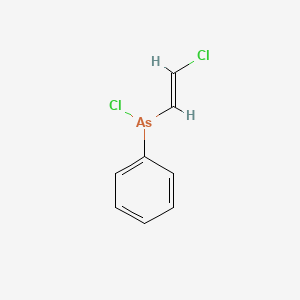
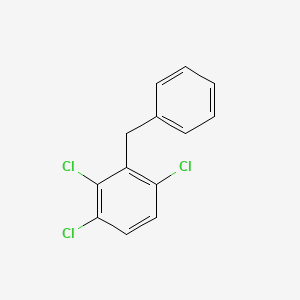
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
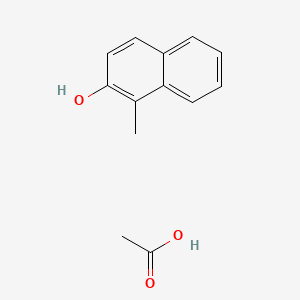
oxophosphanium](/img/structure/B14495966.png)
